molecular formula C14H20N2O3 B8030735 (R)-tert-Butyl 3-(pyridin-4-yloxy)pyrrolidine-1-carboxylate

(R)-tert-Butyl 3-(pyridin-4-yloxy)pyrrolidine-1-carboxylate

Cat. No.: B8030735
M. Wt: 264.32 g/mol
InChI Key: LTDWMQYBAFBZMU-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-tert-Butyl 3-(pyridin-4-yloxy)pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative of high interest in medicinal chemistry and drug discovery research. This compound serves as a versatile chemical building block, particularly in the synthesis of more complex molecules that target protein-protein interactions. The structure features a stereospecific (R) configuration and a tert-butyloxycarbonyl (Boc) protecting group, which is crucial for safeguarding the pyrrolidine nitrogen during synthetic sequences and can be readily removed under mild acidic conditions. The 4-pyridyloxy ether linkage is a key functional group that can influence the pharmacokinetic properties of lead compounds. While specific biological data for this exact molecule is limited in the public domain, its structural motifs are relevant to ongoing research in developing bispecific antagonists. For instance, related compounds featuring chiral pyrrolidine cores and aromatic ether systems are being explored as bispecific molecules that can simultaneously antagonize Retinol Binding Protein 4 (RBP4) and kinetically stabilize Transthyretin (TTR), a strategy with potential application in the treatment of conditions like atrophic age-related macular degeneration (AMD) . This product is intended for research and development purposes only. It is supplied with a documented purity of 95.0% . Researchers should handle this material with appropriate care, referring to the provided Safety Data Sheet (MSDS) for detailed hazard and handling information. This chemical is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

tert-butyl (3R)-3-pyridin-4-yloxypyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-14(2,3)19-13(17)16-9-6-12(10-16)18-11-4-7-15-8-5-11/h4-5,7-8,12H,6,9-10H2,1-3H3/t12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTDWMQYBAFBZMU-GFCCVEGCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)OC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H](C1)OC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Mesylate Intermediate

The most widely documented approach begins with tert-butyl (R)-3-hydroxypyrrolidine-1-carboxylate, which undergoes mesylation to generate a reactive intermediate. In a representative procedure (Ambeed,), the hydroxyl group is treated with methanesulfonyl chloride (1.2 equivalents) in the presence of triethylamine (1.5 equivalents) under anhydrous conditions. Key parameters include:

  • Solvent : Toluene or dichloromethane

  • Temperature : -30°C to 20°C (gradient to control exothermicity)

  • Yield : 92–98% after column chromatography (ethyl acetate/hexane gradient)

The mesylate intermediate, tert-butyl (R)-3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate, is isolated as a yellow oil and characterized by 1H NMR^1 \text{H NMR} (CDCl3_3, δ = 5.27 ppm for the pyrrolidine proton adjacent to the mesylate).

Palladium-Catalyzed Coupling

Cross-Coupling with Pyridine Derivatives

Patent EP2358670B1 describes a palladium acetate-mediated coupling strategy for analogous vinylpyrrolidine compounds. Adapting this method for ether formation involves:

  • Synthesis of a Boronic Ester : Pyridin-4-ol is converted to a boronic ester (e.g., via Miyaura borylation).

  • Coupling Reaction : The mesylate intermediate reacts with the boronic ester under Suzuki–Miyaura conditions:

    • Catalyst : Pd(PPh3_3)4_4 (5 mol%)

    • Base : Na2_2CO3_3

    • Solvent : Toluene/water (3:1)

    • Temperature : 90°C for 12 hours

This method circumvents stereochemical challenges by constructing the pyridyl ether post-coupling. However, yields for such adaptations remain unreported in the provided literature.

Comparative Analysis of Methods

Method Conditions Yield Stereochemical Control Scalability
Mesylation/SubstitutionToluene, -30–20°C, 12–24h60–70%*Low (inversion)High
Palladium CouplingToluene/H2_2O, 90°C, Pd catalystUnknownHighModerate

*Estimated based on analogous pyridin-2-yloxy synthesis.

Key Findings :

  • The mesylation/substitution route is industrially favored for its simplicity and high intermediate yields but requires resolution of stereochemical mismatches.

  • Palladium-mediated methods offer superior stereofidelity but entail complex precursor synthesis and higher costs.

Industrial Optimization Strategies

Continuous Flow Mesylation

Ambeed’s protocol highlights the use of automated reactors for mesylation, ensuring consistent temperature control (-30°C initial cooling) and reducing side reactions (e.g., over-sulfonation).

Purification Techniques

  • Chromatography : Silica gel with ethyl acetate/hexane (1:4 to 1:2) resolves mesylate from unreacted alcohol.

  • Recrystallization : Cold ethyl acetate yields crystalline tert-butyl (R)-3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate (mp 45–47°C) .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring or the pyridin-4-yloxy group.

    Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.

    Substitution: The pyridin-4-yloxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products may include oxidized derivatives of the pyrrolidine ring or the pyridin-4-yloxy group.

    Reduction: The major product is the corresponding alcohol.

    Substitution: Substituted derivatives of the pyridin-4-yloxy group.

Scientific Research Applications

Organic Synthesis

(R)-tert-Butyl 3-(pyridin-4-yloxy)pyrrolidine-1-carboxylate serves as a versatile building block in organic synthesis. It is utilized in the construction of more complex heterocyclic compounds. Its ability to undergo various chemical transformations, such as oxidation and substitution reactions, enhances its utility in synthetic chemistry .

Biological Studies

This compound is being explored for its interactions with biological targets, particularly enzymes and receptors. The pyridine moiety can engage in π-π stacking interactions, while the pyrrolidine ring can form hydrogen bonds, which may modulate the activity of specific enzymes .

Case Study: Enzyme Interaction
A study investigated the binding affinity of this compound with certain enzymes involved in metabolic pathways. Results indicated that the compound could act as an effective ligand, suggesting potential roles in drug design aimed at enzyme inhibition .

Pharmaceutical Development

Research is ongoing to evaluate the compound's potential as a pharmaceutical intermediate. Its structural features suggest it could be beneficial in developing new therapeutic agents targeting various diseases, including cancer and neurodegenerative disorders .

Table: Summary of Applications

Application AreaDescriptionReferences
Organic SynthesisBuilding block for complex organic molecules ,
Biological StudiesInteraction with enzymes; potential ligand,
Pharmaceutical DevelopmentIntermediate for drug synthesis; therapeutic potential ,

Comparison with Related Compounds

To understand the uniqueness of this compound, it can be compared with similar compounds:

Compound NameKey FeaturesPotential Applications
tert-Butyl 3-(pyridin-2-yloxy)pyrrolidine-1-carboxylateDifferent pyridine substitutionSimilar applications in synthesis and biology
tert-Butyl 3-(pyridin-4-yloxy)propanoatePropanoate instead of pyrrolidineBroader applications in medicinal chemistry

Mechanism of Action

The mechanism of action of ®-tert-Butyl 3-(pyridin-4-yloxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and pyridin-4-yloxy group can form hydrogen bonds and hydrophobic interactions with the target, leading to modulation of its activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Research Implications and Data Gaps

  • Synthetic Utility : The tert-butyl carbamate group in all compounds serves as a protective group for amines, facilitating selective deprotection in multi-step syntheses .
  • Unresolved Questions :
    • Exact solubility, melting point, and safety data for the target compound.
    • Comparative pharmacokinetic studies between enantiomers.

Biological Activity

(R)-tert-Butyl 3-(pyridin-4-yloxy)pyrrolidine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure is characterized by the presence of a pyridine ring and a pyrrolidine backbone, which are known to influence its biological properties. The molecular formula is C14H20N2O3C_{14}H_{20}N_{2}O_{3} with a molecular weight of approximately 264.32 g/mol. Its IUPAC name is tert-butyl (3R)-3-(4-pyridyloxy)-1-pyrrolidinecarboxylate.

1. Anticancer Activity

Recent studies have indicated that derivatives of pyrrolidine compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. A study demonstrated that pyrrolidine derivatives could induce apoptosis in hypopharyngeal tumor cells, outperforming standard chemotherapeutics like bleomycin in certain assays .

Compound Cell Line IC50 (μM) Mechanism
Compound AFaDu (hypopharyngeal)2.5Apoptosis induction
Compound BMCF-7 (breast cancer)5.0Cell cycle arrest

2. Antimicrobial Activity

The antimicrobial efficacy of related compounds has been explored extensively. For example, pyrrolidine derivatives have been tested against various bacterial strains, showing promising results. The minimum inhibitory concentration (MIC) values for some derivatives were comparable or superior to established antibiotics.

Bacterial Strain MIC (μg/mL) Standard Antibiotic MIC (μg/mL)
Staphylococcus aureus22 (Norfloxacin)
Escherichia coli57 (Chloromycin)

3. Neuroprotective Effects

Research has indicated that certain pyrrolidine-based compounds may possess neuroprotective properties, making them potential candidates for treating neurodegenerative diseases. Specifically, they have been shown to inhibit acetylcholinesterase activity, which is beneficial in Alzheimer's disease models .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

  • Pyridine Ring : Enhances interaction with biological targets due to its electron-withdrawing nature.
  • Pyrrolidine Backbone : Provides a flexible structure that can adapt to various binding sites.
  • tert-Butyl Group : Increases lipophilicity, improving membrane permeability.

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated a series of pyrrolidine derivatives for their anticancer properties. The results indicated that the presence of the pyridine moiety significantly enhanced the cytotoxicity against colorectal cancer cells compared to non-pyridinated analogs .

Case Study 2: Antimicrobial Testing

In another study, a library of pyrrolidine derivatives was screened for antibacterial activity against both Gram-positive and Gram-negative bacteria. The results highlighted that modifications on the pyridine ring could lead to substantial increases in antibacterial potency, with some compounds achieving MIC values lower than those of traditional antibiotics .

Q & A

Q. How can researchers optimize the synthesis of (R)-tert-Butyl 3-(pyridin-4-yloxy)pyrrolidine-1-carboxylate to improve yield and purity?

  • Methodological Answer: Optimize reaction conditions by adjusting solvent ratios (e.g., hexane/EtOAc 6:4 for flash chromatography) and using catalysts like NaH or tert-butyldimethylsilyl (TBS) protecting groups to stabilize intermediates. Purification via flash column chromatography with silica gel and gradient elution (hexane:EtOAc) improves yield and purity, as demonstrated in similar pyrrolidine-carboxylate syntheses . For example, a 92% yield was achieved using TBS protection and stepwise deprotection .

Q. What purification techniques are effective for isolating this compound from reaction mixtures?

  • Methodological Answer: Flash column chromatography (hexane/EtOAc or chloroform/ethanol systems) is standard for isolating polar intermediates. Trituration with cold ethanol or recrystallization in aprotic solvents (e.g., THF) can further enhance purity. For example, intermediates with pyridinyloxy groups were purified to >95% using silica-based chromatography .

Q. How can researchers confirm the stereochemical integrity of the pyrrolidine ring during synthesis?

  • Methodological Answer: Use chiral HPLC with a cellulose-based column and polarimetric detection to verify enantiomeric excess. NMR analysis (e.g., 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR) of diastereomeric intermediates or Mosher ester derivatives can resolve stereochemistry. For example, tert-butyl pyrrolidine derivatives were characterized via 1H^{1}\text{H}-NMR coupling constants to confirm (R)-configuration .

Advanced Research Questions

Q. What strategies mitigate racemization during functionalization of the pyrrolidine ring?

  • Methodological Answer: Racemization is minimized by using low-temperature reactions (0–5°C) and sterically hindered bases (e.g., LiHMDS). Protecting groups like Boc (tert-butoxycarbonyl) stabilize the pyrrolidine nitrogen, reducing undesired inversion. For instance, Boc-protected intermediates retained stereochemical integrity during alkylation and silylation steps .

Q. How can researchers design structure-activity relationship (SAR) studies for derivatives of this compound?

  • Methodological Answer: Synthesize analogs by modifying the pyridinyloxy substituent (e.g., introducing halogens or methoxy groups) and evaluate biological activity (e.g., anticancer or enzyme inhibition). Use coupling reactions (e.g., Suzuki-Miyaura for pyridine derivatives) to introduce diversity. For example, isoquinoline analogs with chloro-substituents showed enhanced bioactivity in cytotoxicity assays .

Q. What analytical methods validate intermediates in multi-step syntheses of this compound?

  • Methodological Answer: High-resolution mass spectrometry (HRMS) confirms molecular formulas (e.g., exact mass ± 0.0001 Da), while 19F^{19}\text{F}-NMR or 11B^{11}\text{B}-NMR identifies halogenated or boron-containing intermediates. For polar intermediates, reverse-phase HPLC with UV detection (254 nm) ensures purity. A 50% yield of a brominated isoquinoline intermediate was validated via HRMS and 1H^{1}\text{H}-NMR .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.